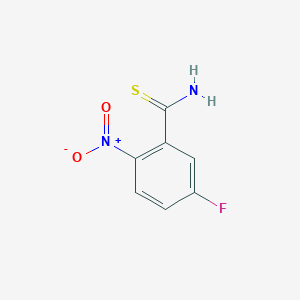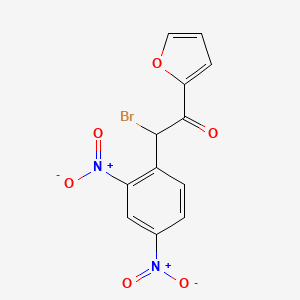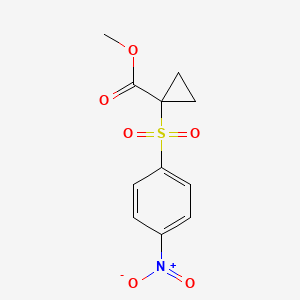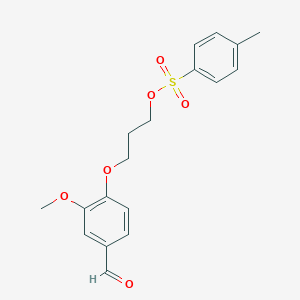
5-Fluoro-2-nitrobenzenecarbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Fluoro-2-nitrobenzenecarbothioamide is an organic compound that belongs to the class of nitrobenzenes It is characterized by the presence of a fluorine atom, a nitro group, and a carbothioamide group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-nitrobenzenecarbothioamide typically involves the nitration of 3-fluorobenzotrifluoride using a mixed acid as a nitrating agent. This process can be carried out in a continuous-flow millireactor system, which offers better control over impurity and higher process efficiency compared to traditional batch reactors . The reaction conditions include the composition of the mixed acid, the molar ratio of nitric acid to the substrate, the residence time, and the temperature .
Industrial Production Methods
In industrial settings, the continuous-flow synthesis strategy is preferred due to its enhanced mass and heat transfer rates under optimized conditions. This method is beneficial for the commercial manufacturing of fine chemicals and pharmaceutical intermediates .
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2-nitrobenzenecarbothioamide undergoes several types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The fluorine atom can be substituted with other functional groups.
Common Reagents and Conditions
Nitration: Mixed acid (a combination of nitric acid and sulfuric acid) is commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like iron and hydrochloric acid.
Substitution: Various nucleophiles can be used to replace the fluorine atom.
Major Products
Reduction: The major product is 5-fluoro-2-aminobenzenecarbothioamide.
Substitution: The products depend on the nucleophile used in the reaction.
Scientific Research Applications
5-Fluoro-2-nitrobenzenecarbothioamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of new pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of 5-Fluoro-2-nitrobenzenecarbothioamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The fluorine atom enhances the compound’s stability and bioavailability, making it a valuable component in drug design .
Comparison with Similar Compounds
Similar Compounds
- 5-Fluoro-2-nitrobenzotrifluoride
- 5-Fluoro-2-aminobenzenecarbothioamide
- 3-Fluorobenzotrifluoride
Uniqueness
5-Fluoro-2-nitrobenzenecarbothioamide is unique due to the presence of both a nitro group and a carbothioamide group on the benzene ring. This combination of functional groups imparts distinct chemical and biological properties, making it a versatile compound for various applications .
Properties
CAS No. |
658076-53-0 |
|---|---|
Molecular Formula |
C7H5FN2O2S |
Molecular Weight |
200.19 g/mol |
IUPAC Name |
5-fluoro-2-nitrobenzenecarbothioamide |
InChI |
InChI=1S/C7H5FN2O2S/c8-4-1-2-6(10(11)12)5(3-4)7(9)13/h1-3H,(H2,9,13) |
InChI Key |
LWCWCBZMHWQVSK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)C(=S)N)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzene, 1-bromo-4-[2,2-difluoro-1-(trifluoromethyl)ethenyl]-](/img/structure/B12544290.png)



![4-[tert-Butyl(methyl)amino]benzonitrile](/img/structure/B12544315.png)



![[3-(2-Fluoroethyl)phenyl]methanamine;hydrochloride](/img/structure/B12544334.png)
![2-[4-(4-Bromophenyl)pyridin-3-yl]-3-(2-methylpropyl)-1,3-thiazolidin-4-one](/img/structure/B12544341.png)


![Ethanone, 1-(4-chlorophenyl)-2-[1-(cyclopropylmethyl)-4-piperidinyl]-](/img/structure/B12544347.png)

